molecular formula C22H18O2S B8631398 Bis(1-naphthylmethyl) sulfone

Bis(1-naphthylmethyl) sulfone

Cat. No. B8631398
M. Wt: 346.4 g/mol
InChI Key: TWPBAZPOWLULEH-UHFFFAOYSA-N
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Patent
US05374504

Procedure details

To a well-stirred suspension of 7.3 grams (42 mmol) of sodium hydrosulfite (Na2S2O4) in 30 ml DMF was added 5.0 grams (28.3 retool) of 1-chloromethylnaphthalene. The mixture was stirred at room temperature for 12 hours, then brought to 85° C. for 24 hours. The warm mixture was poured onto 400 ml crushed ice, and the total volume brought to 700 ml with water. The precipitated solids were filtered to give 4.91 grams (14.2 mmol, 100% yield) of bis(1-naphthylmethyl) sulfone. Pure material was obtained by recrystallization from toluene (mp 220° C.).
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](S([O-])=O)([O-:3])=[O:2].[Na+].[Na+].Cl[CH2:10][C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1.O>CN(C=O)C>[C:11]1([CH2:10][S:1]([CH2:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)(=[O:3])=[O:2])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClCC1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
brought to 85° C. for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
The warm mixture was poured onto 400 ml
CUSTOM
Type
CUSTOM
Details
crushed ice
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CS(=O)(=O)CC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.2 mmol
AMOUNT: MASS 4.91 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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